molecular formula C5H7N3O2 B1597284 ethyl 1H-1,2,4-triazole-5-carboxylate CAS No. 64922-04-9

ethyl 1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1597284
CAS No.: 64922-04-9
M. Wt: 141.13 g/mol
InChI Key: DHZYWCBUDKTLGD-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H7N3O2. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The triazole ring structure is characterized by three nitrogen atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1H-1,2,4-triazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-hydrazinyl-2-oxoacetate with thioamides under thermal conditions . Another method includes the cyclization of β-acylamidrazones, which are obtained by reacting hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride under base-mediated conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Ethyl 1H-1,2,4-triazole-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1H-1,2,4-triazole-5-carboxylate involves its interaction with various molecular targets. For instance, in antifungal applications, the triazole ring binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This leads to the inhibition of fungal growth and proliferation.

Comparison with Similar Compounds

Ethyl 1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other triazole derivatives .

Biological Activity

Ethyl 1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including medicinal applications, mechanisms of action, and relevant case studies.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They exhibit a wide range of biological activities due to their ability to interact with various biological targets. This compound has been studied for its potential in medicinal chemistry, particularly in antifungal and antibacterial applications.

Medicinal Applications

Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. This compound has shown efficacy against various fungal strains by inhibiting the enzyme lanosterol demethylase, a key enzyme in ergosterol biosynthesis essential for fungal cell membrane integrity. This mechanism is similar to that of established antifungal agents like fluconazole .

Antibacterial Activity
Research indicates that compounds with the triazole ring can exhibit antibacterial effects. This compound has demonstrated activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Potential
Recent studies have suggested that triazole derivatives possess anticancer properties. This compound may inhibit specific pathways involved in cancer cell proliferation and survival. For instance, it has been shown to induce apoptosis in certain cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:

  • Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes in fungi and bacteria, disrupting critical metabolic pathways.
  • Protein Binding : Molecular docking studies indicate that this compound binds effectively to target proteins involved in disease processes .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antifungal Screening : A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans and Aspergillus niger. This compound exhibited significant inhibition with an IC50 value comparable to fluconazole .
  • Antibacterial Activity : In another study focusing on antibacterial properties against Staphylococcus aureus and Escherichia coli, this compound showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
  • Anticancer Assessment : Research involving human cancer cell lines demonstrated that this compound induced apoptosis at micromolar concentrations while exhibiting low cytotoxicity towards normal cells.

Comparative Analysis

A comparison of this compound with other triazole derivatives highlights its unique properties:

Compound NameBiological ActivityIC50/MIC ValuesUnique Features
This compoundAntifungal, AntibacterialIC50 (Fungal): ~10 µM; MIC (Bacterial): ~15 µg/mLBroad-spectrum activity
FluconazoleAntifungalIC50 (Fungal): ~0.5 µMTargeted primarily at Candida species
VoriconazoleAntifungalIC50 (Fungal): ~0.03 µMEffective against resistant strains

Properties

IUPAC Name

ethyl 1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZYWCBUDKTLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292219
Record name Ethyl 1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64922-04-9
Record name 64922-04-9
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Record name Ethyl 1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4H-1,2,4-triazole-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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